3-((Dimethylamino)methyl)benzoic acid
Overview
Description
The compound "3-((Dimethylamino)methyl)benzoic acid" is a chemical species that can be associated with various chemical reactions and has potential applications in different fields such as organic synthesis and material science. The related compounds discussed in the provided papers include derivatives and analogs that exhibit interesting chemical and physical properties, as well as biological activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including bromination, azidonation, and reduction, as demonstrated in the synthesis of 3,5-bis(aminomethyl)benzoic acid using 3,5-dimethylbenzoic acid as the starting material . Organotin(IV) complexes derived from 3-(dimethylamino)benzoic acid have been synthesized and characterized, indicating the versatility of this compound in forming complexes with metals .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For instance, the X-ray structure of (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has been determined, providing insights into the molecular conformation and stability . Additionally, two crystal polymorphs of 3-(dimethylamino)benzoic anhydride have been identified, showcasing different solid-state packing arrangements due to differing conformations and hydrogen-bonding associations .
Chemical Reactions Analysis
The reactivity of compounds containing the dimethylamino group is highlighted in various chemical reactions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic compounds to afford a variety of heterocyclic systems, demonstrating the potential of these compounds in organic synthesis . The photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters has been studied, revealing the generation of a benzyl cation with a low-energy triplet state .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3-((Dimethylamino)methyl)benzoic acid are influenced by their molecular structure. For instance, 4-(N,N-Dimethylamino)benzoic acid has been shown to exhibit high selectivity to divalent anions such as HPO4^2- and SO4^2- in UV-vis and fluorescence titrations, indicating its potential as a chromogenic and fluorogenic anion host . The vibrational spectroscopy and DFT studies of related compounds provide detailed information on vibrational frequencies and molecular stability .
Scientific Research Applications
Polymorphism Studies : 3-((Dimethylamino)methyl)benzoic acid has been studied for its ability to form polymorphs, which are different crystal forms of a substance. Research revealed two new polymorphs of this compound, indicating its potential in polymorphism studies, which are crucial in material science and pharmaceuticals for understanding the properties of substances (Aakeröy, Levin & Desper, 2005).
Anion Recognition : This compound has demonstrated significant affinity and selectivity towards divalent anions, particularly HPO4 2- and SO4 2-. Such properties make it a candidate for developing new classes of simple chromogenic and fluorogenic anion hosts, which are important in environmental monitoring and analytical chemistry (Hou & Kobiro, 2006).
Photoinduced Nitric Oxide Delivery : A study involving the use of a derivative of 3-((Dimethylamino)methyl)benzoic acid in a ruthenium complex highlighted its potential in photoinduced delivery of nitric oxide. This has implications in medicinal chemistry, especially in developing therapeutic agents that utilize nitric oxide's biological effects (Kumar et al., 2017).
Weak Interaction Analysis : Investigations into the electron density distributions and weak interactions involving derivatives of 3-((Dimethylamino)methyl)benzoic acid contribute to a deeper understanding of molecular interactions. This information is essential in the design of new molecules and materials (Rusakova, Turovtsev & Orlov, 2020).
Synthesis of Other Compounds : This compound plays a role as an intermediate or catalyst in the synthesis of various other chemicals, demonstrating its utility in organic chemistry and synthesis processes (Xie Chuan, 2005).
Biological Evaluations : Studies have explored its derivatives for biological activities, such as antidiabetic and antioxidant properties. This highlights its potential in the development of new drugs and therapeutic agents (Karrouchi et al., 2020).
Chemical Sensing Applications : The compound has been used in the development of chemo-sensors for detecting specific substances, such as picric acid. Its selectivity and sensitivity in these applications are significant for environmental monitoring and safety (Vishnoi et al., 2015).
Safety And Hazards
3-((Dimethylamino)methyl)benzoic acid can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
3-[(dimethylamino)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)7-8-4-3-5-9(6-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHOBHQNCZAHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424360 | |
Record name | 3-((dimethylamino)methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Dimethylamino)methyl)benzoic acid | |
CAS RN |
155412-73-0 | |
Record name | 3-((dimethylamino)methyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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